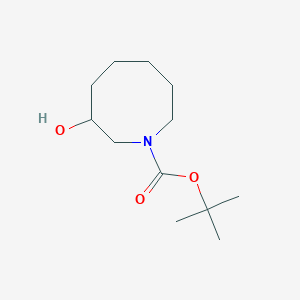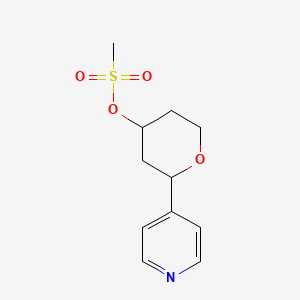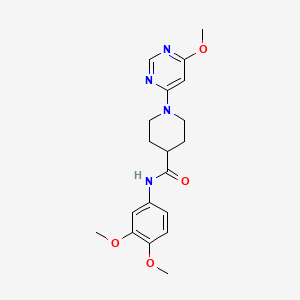
N-(4-éthyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazoles are important heterocyclic compounds that contain a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . They are members of the azole heterocycles, which also include imidazoles and oxazoles . Thiazole derivatives have been found to exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Synthesis Analysis
The synthesis of thiazole derivatives often involves various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The reactivity of thiazole derivatives can be influenced by substituents on the thiazole ring . For example, substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique
- Des chercheurs ont synthétisé des dérivés de benzothiazole et évalué leur potentiel anti-tuberculeux. Ces composés présentent des effets inhibiteurs contre Mycobacterium tuberculosis (M. tuberculosis) - l'agent causal de la tuberculose. Les nouvelles molécules synthétisées ont été comparées aux médicaments de référence standard, et une puissance d'inhibition prometteuse a été observée .
- La méthodologie QSAR, pionnière de Hansch, met en corrélation les propriétés physicochimiques avec l'activité biologique. Les chercheurs ont utilisé cette approche pour établir une relation entre les caractéristiques structurales des dérivés de benzothiazole et leurs effets biologiques .
- Les composés synthétisés ont été criblés pour leur activité antimicrobienne. L'étude de leur efficacité contre divers agents pathogènes fournit des informations précieuses sur leurs applications thérapeutiques potentielles .
- Certains dérivés de benzothiazole ont démontré une meilleure activité anti-fibrotique que les médicaments existants comme la Pirfénidone. Cette découverte suggère leur potentiel dans le traitement des conditions fibrotiques .
- Des chercheurs ont exploré la synthèse de dérivés N'-arylbenzothiazole en utilisant des conditions réactionnelles douces. Ces composés ont été caractérisés et peuvent avoir des applications en chimie médicinale et en développement de médicaments .
Activité Anti-Tuberculeuse
Modélisation Quantitative de la Relation Structure-Activité (QSAR)
Activité Antimicrobienne
Activité Anti-Fibrose
Analogues Hybrides et Modélisation Moléculaire
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been reported to exhibit significant anti-tubercular activity . They are known to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interfere with the biochemical pathways of the target organism, leading to its inhibition .
Biochemical Pathways
The downstream effects of this interference result in the inhibition of the bacterium’s growth .
Pharmacokinetics
It is noted that the synthesized compounds showed a favourable pharmacokinetic profile .
Result of Action
The result of the action of N-(4-ethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is the inhibition of the growth of Mycobacterium tuberculosis . This is achieved through the compound’s interference with the bacterium’s biochemical pathways .
Orientations Futures
Propriétés
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-2-8-4-3-5-10-11(8)14-13(17-10)15-12(16)9-6-7-9/h3-5,9H,2,6-7H2,1H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLGMTUABPDYOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2406647.png)

![1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2406650.png)
![N-butyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2406651.png)


![6-(4-Chlorophenyl)sulfonyl-2-cyclopropyl-5-methylsulfanylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2406657.png)

![3-amino-2-[(2,4-dimethoxyphenyl)carbamoyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2406660.png)

![3-Chloro-N-[1-(6-cyclopropylpyridazin-3-yl)azetidin-3-yl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2406666.png)


![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2406670.png)
